4-Nitro-1-piperazin-1-yl-isoquinoline
Description
4-Nitro-1-piperazin-1-yl-isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a nitro group (-NO₂) at the 4-position and a piperazine moiety at the 1-position. The piperazine ring, a common pharmacophore, may contribute to solubility and bioactivity through hydrogen bonding.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
4-nitro-1-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)12-9-15-13(16-7-5-14-6-8-16)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 |
InChI Key |
HGEDBTXLPBVCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following compounds share the isoquinoline core but differ in substituents and salt forms:
| Compound Name | Substituent at Position 1 | Salt Form | Key Structural Features |
|---|---|---|---|
| 4-Nitro-1-piperazin-1-yl-isoquinoline | Piperazine (-N-(CH₂)₂N-) | Free base (no salt reported) | Nitro group at position 4; rigid piperazine |
| 1-[4-(2-Hydroxyethyl)-1-piperazino]-isoquinoline | Piperazine with 2-hydroxyethyl | Nitrate dihydrochloride | Hydroxyalkyl chain enhances polarity |
| 1-(5-Hydroxypentyl)amino-isoquinoline | 5-Hydroxypentyl amino group | Nitrate hydronitrate | Flexible hydroxypentyl chain |
The nitro group in the target compound contrasts with the hydroxyalkyl chains in analogs, which introduce additional hydrogen-bonding sites and flexibility .
Physicochemical Properties
Melting points and salt stability vary significantly:
| Compound Name | Melting Point (°C) | Decomposition | Crystallization Solvent |
|---|---|---|---|
| 1-[4-(2-Hydroxyethyl)-1-piperazino]-isoquinoline nitrate dihydrochloride | 173 (decomp.) | Yes | Not specified |
| 1-(5-Hydroxypentyl)amino-isoquinoline | 109–110 | No | Ethyl acetate |
| 1-(5-Hydroxypentyl)amino-isoquinoline nitrate hydronitrate | 121–122 (decomp.) | Yes | Methanol/diethyl ether |
The decomposition observed in nitrate salts suggests instability under thermal stress, a factor critical for pharmaceutical formulation .
Implications for Pharmacological Activity
- Hydroxyalkyl derivatives : Enhanced solubility due to polar groups could improve bioavailability, but thermal instability (e.g., decomposition at 173°C) may limit shelf life .
- Nitro group: The electron-withdrawing nature of -NO₂ might increase metabolic resistance compared to hydroxyalkyl analogs, though this requires validation.
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